molecular formula C17H16ClNO B5607441 2-chloro-N-(3,4-dimethylphenyl)-3-phenylacrylamide

2-chloro-N-(3,4-dimethylphenyl)-3-phenylacrylamide

Cat. No. B5607441
M. Wt: 285.8 g/mol
InChI Key: LYGABTPJDFCLOW-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic or aliphatic components. For instance, compounds with similar structures have been synthesized using techniques such as condensation reactions, catalytic oxidization, and Knoevenagel condensation, followed by cyclization processes to achieve the desired molecular framework. The overall yield and purity of these syntheses are critical for assessing the efficiency of the synthetic route, with some methods achieving yields greater than 65% and purity levels above 99% (Du Xiao-hua, 2013).

Molecular Structure Analysis

Crystal structure analysis through X-ray diffraction is a common method to elucidate the molecular structure of such compounds. This technique provides detailed information on the spatial arrangement of atoms within a molecule, including bond lengths, angles, and the conformation of cyclic structures. The analysis often reveals the presence of intramolecular hydrogen bonds and other non-covalent interactions that stabilize the molecular structure in the solid state. For related compounds, crystallographic studies have detailed the conformation of cyclohexenone rings and the arrangement of molecules in the crystal lattice, showcasing the diversity in molecular geometries and intermolecular interactions (Shi et al., 2007).

Future Directions

As for the future directions, “2-chloro-N-(3,4-dimethylphenyl)-3-phenylacrylamide” is a specialty product for proteomics research . This suggests that it may have potential applications in the field of proteomics, which is the large-scale study of proteins, particularly their structures and functions .

properties

IUPAC Name

(Z)-2-chloro-N-(3,4-dimethylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-8-9-15(10-13(12)2)19-17(20)16(18)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGABTPJDFCLOW-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.